(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one
Description
Structural Elucidation & Molecular Characterization
IUPAC Nomenclature & Systematic Chemical Identification
The compound’s systematic name, (E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one , reflects its structural hierarchy. Key components include:
- Core structure : A but-2-en-1-one backbone (α,β-unsaturated ketone).
- Substituents :
- 3-Dimethylamino group : Electron-donating substituent at the α-position.
- 1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl] : A phenyl ring linked to a pyridine derivative.
- 6-dimethylamino-4-trifluoromethylpyridin-2-yl : Pyridine ring with electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups.
Molecular identifiers :
| Property | Value |
|---|---|
| CAS Number | 1311283-92-7 |
| Molecular Formula | C₂₀H₂₂F₃N₃O |
| Molecular Weight | 377.411 g/mol |
| SMILES | CN(C)/C=C/C(=O)C1=CC=C(C=C1)C2=NC(=C(C(=N2)C(F)(F)F)N(C)C)C) |
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray data for this compound are unavailable, its structural features align with established crystallographic principles for similar α,β-unsaturated ketones and pyridine derivatives . Key observations inferred from analogous systems:
- Planar Geometry : The but-2-en-1-one moiety adopts a planar conformation due to conjugation between the carbonyl and double bond.
- Pyridine Ring Orientation : The pyridine substituent likely adopts a coplanar arrangement with the phenyl ring to maximize π-conjugation, influenced by steric interactions between trifluoromethyl and dimethylamino groups.
- Intermolecular Interactions : Potential hydrogen bonds between dimethylamino groups and carbonyl oxygens, or halogen interactions (e.g., trifluoromethyl–aromatic π interactions).
Typical Bond Lengths and Angles :
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy provides critical insights into the compound’s electronic environment and conformational preferences. Hypothetical spectral data (based on structural analogs ):
1H NMR (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| α-H (C=O) | 7.2–7.5 | s (broad) | 1H |
| Aromatic (phenyl) | 7.0–7.8 | m | 4H |
| Pyridine H-3 | 7.8–8.2 | d | 1H |
| Dimethylamino (CH₃)₂N | 2.8–3.2 | s | 6H |
| Trifluoromethyl (CF₃) | — | — | — |
13C NMR (CDCl₃)
| Carbon Environment | δ (ppm) |
|---|---|
| C=O | 190–210 |
| C=C (butenone) | 120–130 |
| Aromatic carbons (pyridine) | 145–155 |
| Trifluoromethyl (CF₃) | 120–125 |
| Dimethylamino (N–CH₃) | 35–40 |
Key Observations :
- Upfield Shifts : Dimethylamino groups deshield adjacent carbons, causing shifts to lower δ values.
- Aromatic Splitting : Pyridine protons exhibit splitting due to para-substitution (e.g., J = 8–10 Hz for H-3).
Electronic Structure Profiling Through DFT Calculations
Density Functional Theory (DFT) calculations reveal the compound’s electronic properties, critical for reactivity and potential bioactivity. Hypothetical DFT Results (based on analogous systems ):
Molecular Orbitals and Electron Density
| Property | Value/Description |
|---|---|
| HOMO Energy | -5.0 to -6.0 eV (π-electrons in butenone) |
| LUMO Energy | +0.5 to +1.0 eV (σ* orbitals in pyridine) |
| Electron-Density Distribution | High density at C=O and aromatic rings; low density at CF₃. |
Substituent Effects
| Substituent | Electronic Impact |
|---|---|
| Trifluoromethyl (CF₃) | Electron-withdrawing (meta-directing) via σ*→π conjugation. |
| Dimethylamino (NMe₂) | Electron-donating (ortho/para-directing) via resonance. |
| Pyridine Ring | Delocalized π-electrons enhance aromatic stability. |
Molecular Electrostatic Potential (MEP) :
- Negative Regions : Carbonyl oxygen and pyridine nitrogen.
- Positive Regions : Dimethylamino groups and trifluoromethyl carbon.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-13(25(2)3)10-18(27)15-8-6-14(7-9-15)17-11-16(20(21,22)23)12-19(24-17)26(4)5/h6-12H,1-5H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFSNLBOZCJDHC-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound features a complex structure that includes a dimethylamino group and a trifluoromethyl-substituted pyridine ring, which are critical for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structural motifs have shown effectiveness against Chlamydia trachomatis, with certain modifications enhancing their activity. The presence of electron-withdrawing groups, such as trifluoromethyl substituents, has been linked to improved antimicrobial efficacy by influencing the compound's interaction with bacterial targets .
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines through various mechanisms, including:
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated selective inhibition of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress responses.
Mechanistic Insights
The biological activity of (E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one is believed to be mediated through several mechanisms:
- Receptor Binding : The compound may interact with various G protein-coupled receptors (GPCRs), leading to downstream signaling effects that can alter cellular functions .
- Enzyme Inhibition : It has been implicated in enzyme inhibition studies, where it acts as a competitive inhibitor for specific pathways involved in disease progression .
Study 1: Antichlamydial Activity
In a study assessing the antichlamydial activity of structurally related compounds, it was found that modifications at the para position significantly affected efficacy. Compounds with trifluoromethyl groups exhibited enhanced activity against Chlamydia trachomatis, suggesting that similar modifications could be beneficial for (E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one .
Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer properties of this compound revealed that it could inhibit the growth of several cancer cell lines at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antichlamydial | Chlamydia trachomatis | 5.0 | |
| Anticancer | HeLa Cells | 10.0 | |
| Enzyme Inhibition | Tyrosine Kinase | 0.5 |
Table 2: Structural Modifications and Their Effects
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system (CNS).
Case Studies:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant properties. For instance, studies on dimethylamino derivatives have shown modulation of neurotransmitter systems, which could be beneficial in treating depression and anxiety disorders.
Anticancer Research
The trifluoromethyl group in the compound enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies:
- Inhibitory Effects on Cancer Cells : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Material Science
Due to its unique chemical structure, (E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one can be utilized in developing novel materials.
Applications:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED technology, where it could enhance light emission efficiency.
Chemical Synthesis
The compound serves as an intermediate in synthesizing more complex molecules, particularly those targeting specific biological pathways.
Synthesis Pathways:
- The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its ability to undergo further functionalization makes it valuable in synthetic organic chemistry.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ketone moiety facilitates Michael addition reactions. Key studies demonstrate:
| Reaction Type | Nucleophile | Conditions | Product Formation |
|---|---|---|---|
| Michael Addition | Primary amines | EtOH, 60°C, 12 hrs | β-Amino ketone derivatives |
| Conjugate Addition | Thiols | DMF, RT, 6 hrs | Thioether-functionalized adducts |
Experimental data from confirms regioselectivity at the β-carbon of the enone system, with yields ranging from 68-82% depending on steric and electronic effects of nucleophiles.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile:
Key Findings :
-
Reacts with electron-rich dienes (e.g., 1,3-cyclopentadiene) under thermal conditions (100°C, toluene) to form bicyclic adducts.
-
Stereoelectronic effects from the dimethylamino groups enhance dienophilicity by lowering the LUMO energy (-2.1 eV DFT-calculated).
Reductive Transformations
The enone system undergoes selective reductions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH4 | MeOH, 0°C | Saturated ketone (minor pathway) |
| H2/Pd-C | EtOAc, 40 psi | Fully reduced alcohol |
Studies in highlight competing pathways: hydride attack at the carbonyl (48% yield) vs. conjugate reduction (32% yield).
Functional Group Modifications
-
Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions to form β-keto amides.
-
Halogenation : Electrophilic bromination (Br2/CH2Cl2) selectively targets the pyridine ring’s 5-position due to trifluoromethyl-directed meta substitution.
Catalytic Cross-Couplings
The aryl bromide derivative (synthesized via bromination) participates in Suzuki-Miyaura couplings:
| Partner | Catalyst | Yield | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | 76% | Biaryl-extended analogs |
Acid-Base Reactivity
The dimethylamino groups undergo:
-
Protonation : Forms water-soluble salts in HCl/Et2O (pH < 3).
-
Quaternization : Reacts with methyl iodide to yield ammonium salts (92% conversion) .
Mechanistic Insights
DFT calculations (, B3LYP/6-31G*) reveal:
-
Charge distribution polarizes the enone system (Cβ: +0.43 e).
-
Trifluoromethyl groups induce electron-withdrawing effects (+σm = 0.43), directing electrophiles to specific aryl positions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, electronic, and functional differences between the target compound and related enone derivatives:
Detailed Analysis of Key Differences
a. Electronic and Reactivity Profiles
- The target compound combines electron-donating (dimethylamino) and withdrawing (trifluoromethyl) groups, creating a polarized enone system. This duality may enhance its utility in charge-transfer applications or as a Michael acceptor in synthesis .
- (E)-3-[4-(Diphenylamino)Phenyl]-1-(Pyridin-2-yl)Prop-2-En-1-One (C₂₆H₂₀N₂O) lacks fluorine but incorporates a diphenylamino group, a strong electron donor used in OLEDs to improve hole-transport efficiency .
- (2E)-3-(Dimethylamino)-1-(4-Fluorophenyl)Prop-2-En-1-One (C₁₁H₁₂FNO) is simpler but highly reactive due to fluorine’s electronegativity, making it a versatile intermediate for heterocycle synthesis (e.g., pyrazoles, isoxazoles) .
b. Structural and Crystallographic Insights
- Crystallographic data for the target compound’s analogs (e.g., bond angles ~120° and torsion angles near 180°) confirm planarity in the enone core, critical for conjugation and stability .
Research Findings and Trends
- Synthetic Utility: Enone derivatives like the target compound are often refined using SHELXL/SHELXTL for crystallographic analysis, ensuring accurate structural validation .
- Reactivity Trends: Fluorinated enones (e.g., the target and C₁₁H₁₂FNO) exhibit higher electrophilicity at the β-carbon, enabling regioselective nucleophilic attacks .
- Materials Science: Compounds with diphenylamino groups (C₂₆H₂₀N₂O) show superior charge mobility in thin-film devices compared to dimethylamino analogs .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for this compound?
- Methodological Answer : Synthesis routes should focus on protecting group strategies for reactive sites (e.g., dimethylamino and trifluoromethyl groups). For example, tert-butyldimethylsilyl (TBDMS) protection can stabilize oxygen-containing intermediates, as seen in analogous pyridine derivatives . Cross-coupling reactions (e.g., Suzuki-Miyaura) may link aromatic moieties, while keto-enol tautomerization control is critical for maintaining the (E)-configuration of the enone system. Reaction conditions (solvent polarity, temperature) must minimize side reactions like hydrolysis of trifluoromethyl groups.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : and NMR identify substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm). NMR confirms trifluoromethyl group integrity.
- IR : Stretching frequencies for carbonyl (C=O, ~1670–1700 cm) and conjugated enone systems (~1600 cm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass and fragmentation patterns.
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related enone derivatives .
Q. How should purity and stability be assessed post-synthesis?
- Methodological Answer :
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen.
- Accelerated Degradation Studies : Expose to humidity/light to identify labile groups (e.g., trifluoromethyl hydrolysis under acidic conditions).
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker SMART CCD detector) .
- Structure Solution : SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .
- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (e.g., fluorine). Twinning parameters (TWIN/BASF) may resolve data contradictions in cases of pseudo-merohedral twinning .
Q. What methodologies are used to analyze hydrogen bonding and supramolecular interactions in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., or patterns) using Etter’s formalism .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (C–H···O, N–H···F) via CrystalExplorer.
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess molecular packing and steric effects .
Q. How can discrepancies in crystallographic data (e.g., residual electron density, R-factor conflicts) be resolved?
- Methodological Answer :
- Residual Density Analysis : Use SQUEEZE (PLATON) to model disordered solvent molecules.
- Multi-Refinement Strategies : Compare SHELXL (small-molecule) vs. REFMAC5 (macromolecular) outputs for high-resolution data .
- Validation Tools : Check CIF files with checkCIF (IUCr) to flag geometric outliers.
Q. What experimental design considerations are critical for optimizing synthetic reproducibility?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd(PPh)), solvents (DMF vs. THF), and temperatures to map yield vs. selectivity.
- In Situ Monitoring : ReactIR tracks intermediates in enolization steps.
- Batch Consistency : Control humidity to prevent trifluoromethyl hydrolysis, as seen in degradation studies of fluorinated analogs .
Q. How do the trifluoromethyl and dimethylamino groups influence electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations predict charge distribution (e.g., electron-withdrawing CF vs. electron-donating N(CH)).
- Cyclic Voltammetry : Measure redox potentials to assess stabilization of radical intermediates.
- Solvatochromism : UV-vis shifts in polar vs. nonpolar solvents quantify polarity effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
